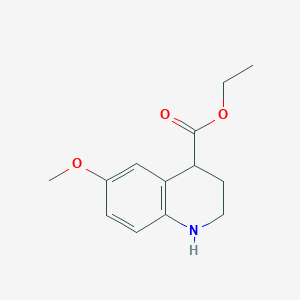
Ethyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate: is a heterocyclic organic compound. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the ethyl ester and methoxy groups in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 6-methoxyquinoline and ethyl chloroformate.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis might involve:
Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) for the reduction step.
Continuous Flow Reactors: To enhance the efficiency and yield of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Pharmacological Studies: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Medicine
Drug Development: Explored for its potential in developing new drugs, particularly in the treatment of neurological disorders.
Industry
Material Science: Used in the synthesis of materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The methoxy and ethyl ester groups play crucial roles in modulating its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroquinoline: Lacks the ethyl ester group, making it less versatile in certain synthetic applications.
Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate: Lacks the methoxy group, which can affect its biological activity and reactivity.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate |
InChI |
InChI=1S/C13H17NO3/c1-3-17-13(15)10-6-7-14-12-5-4-9(16-2)8-11(10)12/h4-5,8,10,14H,3,6-7H2,1-2H3 |
InChI Key |
VRTVTFFIQKLZOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCNC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















